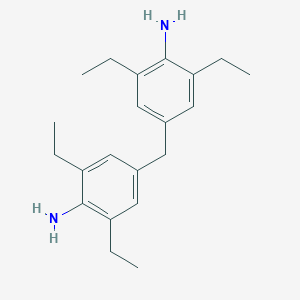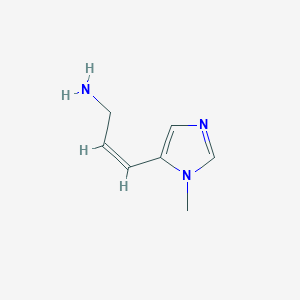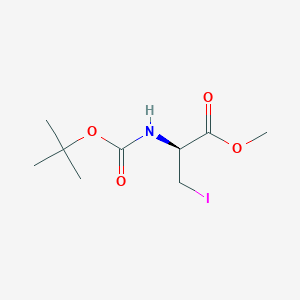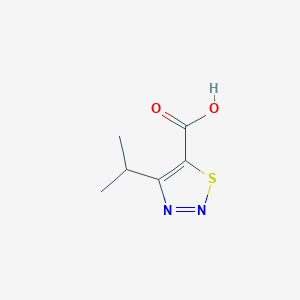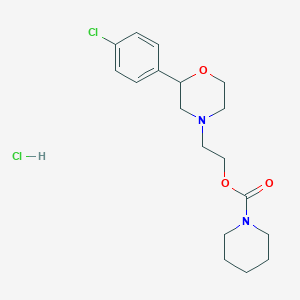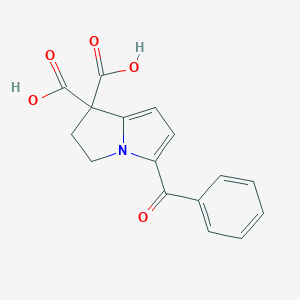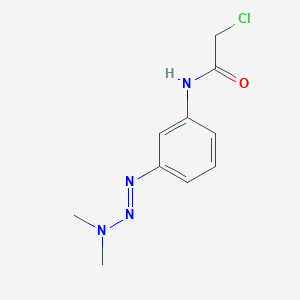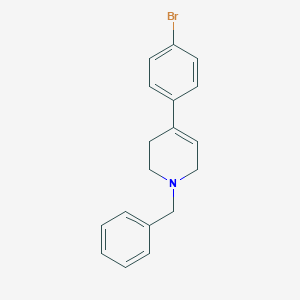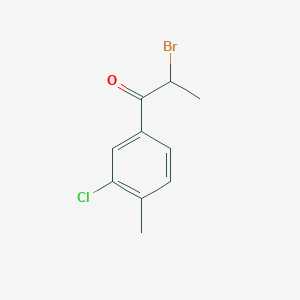
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one is a chemical compound with potential applications in various fields of chemistry. Research has focused on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- The synthesis of similar compounds often involves base-catalyzed Claisen-Schmidt condensation reactions, characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction (Salian et al., 2018).
- Gold-catalyzed synthesis of related bromo/chloro compounds using propargylic carboxylates as substrates has been reported, highlighting the regioselective nature of these reactions (Wang, Lu, & Zhang, 2010).
Molecular Structure Analysis
- Crystallographic studies of similar compounds reveal significant details about molecular geometry, including dihedral angles and intermolecular hydrogen bonding (Mazhar-ul-Haque et al., 1981).
Chemical Reactions and Properties
- The compound's reactivity, particularly in Diels-Alder and cross-coupling reactions, has been a subject of study in the context of bromo- and chloro-substituted compounds (Watterson et al., 2003).
Physical Properties Analysis
- The physical properties, such as melting points and solubility, are often determined using techniques like X-ray crystallography and spectroscopy (Fun et al., 2010).
Chemical Properties Analysis
- Investigations into the compound's chemical properties often involve NMR, FTIR spectroscopy, and density functional theory calculations, providing insights into its electronic structure and reactivity (Najiya et al., 2014).
Applications De Recherche Scientifique
Infrared Spectral Data Analysis
- Scientific Field: Physical Chemistry
- Application Summary: The compound 2-bromo-4-chlorobenzaldehyde, which is structurally similar to the compound you’re interested in, has been used in research involving infrared (IR) spectroscopy . This research involved both experimental and theoretical spectral investigation and conformational analysis .
- Methods of Application: The research was performed using IR spectroscopy and density functional theory (DFT) . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
- Results: The study found that the scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives, which can be synthesized from compounds like the one you’re interested in, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results: For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Synthesis of alpha-Bromoketones
- Scientific Field: Organic Chemistry
- Application Summary: Alpha-bromoketones, which can be synthesized from secondary alcohols using ammonium bromide and Oxone, are widely used in organic synthesis . They can serve as precursors in the synthesis of various organic compounds .
- Methods of Application: The synthesis involves a one-pot strategy using secondary alcohols, ammonium bromide, and Oxone .
- Results: The research resulted in the successful synthesis of several alpha-bromoketones, including 2-Bromo-1-(4-chlorophenyl)ethanone .
Precursor for Mephedrone
- Scientific Field: Medicinal Chemistry
- Application Summary: Derivatives of propiophenone, such as 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one, can serve as precursors in the synthesis of various organic compounds . They are particularly important in the synthesis of mephedrone, a synthetic stimulant .
- Methods of Application: The synthesis involves the use of 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one as a starting material .
- Results: The research resulted in the successful synthesis of mephedrone .
Propriétés
IUPAC Name |
2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-6-3-4-8(5-9(6)12)10(13)7(2)11/h3-5,7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMFWCVOMGKIJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379293 |
Source


|
| Record name | 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | |
CAS RN |
175135-93-0 |
Source


|
| Record name | 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3'-chloro-4'-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

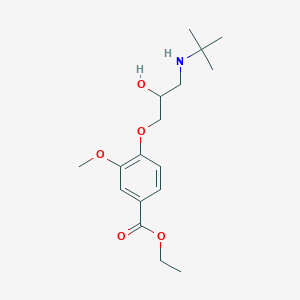
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)

![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
